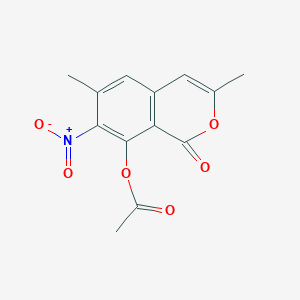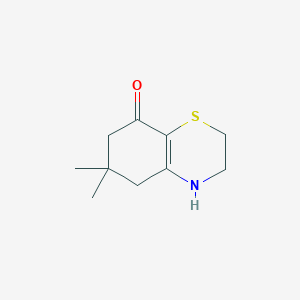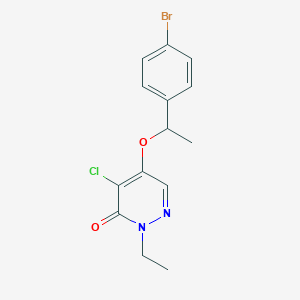
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromophenyl group, a chloro group, and an ethyl group attached to a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Ethoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylating agent under basic conditions to form 1-(4-bromophenyl)ethanol.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Cyclization: The chlorinated intermediate undergoes cyclization with a suitable reagent to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and chloro groups.
Cyclization Reactions: The pyridazinone core can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Aplicaciones Científicas De Investigación
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the pyridazinone core can modulate enzyme activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-ethylpyridazin-3(2H)-one: Lacks the bromophenyl group, leading to different chemical and biological properties.
5-(1-(4-Methylphenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one: Contains a methyl group instead of a bromine atom, affecting its reactivity and applications.
Uniqueness
5-(1-(4-Bromophenyl)ethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88093-53-2 |
|---|---|
Fórmula molecular |
C14H14BrClN2O2 |
Peso molecular |
357.63 g/mol |
Nombre IUPAC |
5-[1-(4-bromophenyl)ethoxy]-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
Clave InChI |
VIWALLRMFLTJSI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


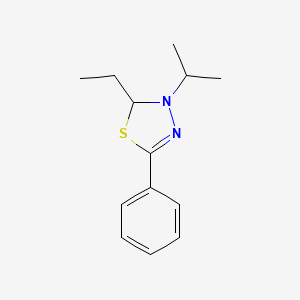
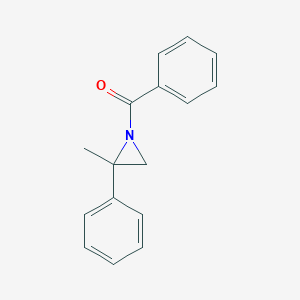
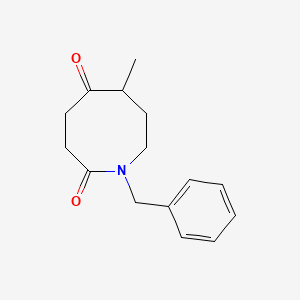
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
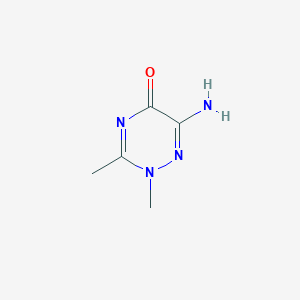

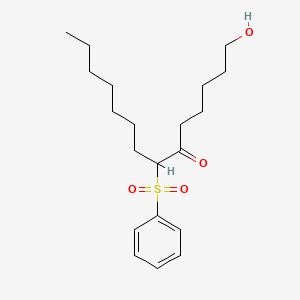
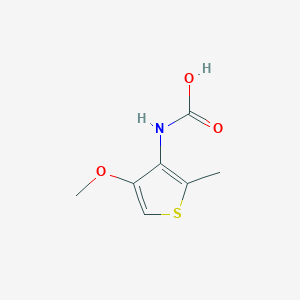
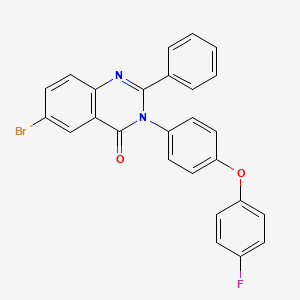
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)

